molecular formula C8H6ClNO3S B109612 2-Oxoindoline-5-sulfonyl chloride CAS No. 199328-31-9

2-Oxoindoline-5-sulfonyl chloride

Cat. No.: B109612
CAS No.: 199328-31-9
M. Wt: 231.66 g/mol
InChI Key: FYBNVKMJOOYPGI-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO3S and its molecular weight is 231.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Oxoindoline-5-sulfonyl chloride is a compound within the oxindole family, recognized for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a distinct chemical structure that contributes to its biological activity. The compound features an oxindole core with a sulfonyl chloride group, which enhances its reactivity and interactions with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of 2-oxoindoline derivatives. For instance, compounds derived from this scaffold have shown selective cytotoxicity against various cancer cell lines. A notable study evaluated the antiproliferative effects of novel derivatives on BTK-high RAMOS cells, revealing significant inhibition of pBTK (Tyr223) phosphorylation without affecting upstream proteins in the BCR signaling pathway .

Table 1: Anticancer Activity of 2-Oxoindoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9hRAMOS50Inhibition of pBTK signaling
9fVariousMediumSelective cytotoxicity
SU1127412Met/SrcNot specifiedKinase inhibition

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against Dengue virus (DENV). In vitro studies demonstrated that this compound reduced viral antigen production in infected K562 cells, suggesting its potential as a therapeutic agent against flavivirus infections .

Figure 1: Inhibition of Dengue Virus Production

Inhibition of Dengue Virus Production
Note: The figure illustrates the percentage of cells positive for viral antigen following treatment with various compounds.

Other Biological Activities

Beyond anticancer and antiviral effects, 2-oxoindoline derivatives have been explored for additional pharmacological activities, including:

  • Antioxidant Activity : Certain analogues have demonstrated significant antioxidant properties, which may contribute to their overall therapeutic efficacy .
  • Kinase Inhibition : The oxindole scaffold has been associated with the inhibition of various kinases, enhancing its potential in drug development for diseases like cancer .

Study on BTK Inhibition

A detailed study investigated the effects of several 2-oxoindoline derivatives on Bruton's Tyrosine Kinase (BTK) signaling pathways. The research found that compound 9h effectively inhibited BTK phosphorylation in response to lipopolysaccharide (LPS) stimulation, indicating its role as a selective BTK inhibitor .

Antiviral Efficacy Against DENV

In another study focusing on antiviral properties, the efficacy of this compound was tested in DENV-infected K562 cells. The results showed a marked reduction in viral production when treated with this compound, highlighting its potential as an antiviral agent .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBNVKMJOOYPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407111
Record name 2-Oxoindoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199328-31-9
Record name 2-Oxoindoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxoindoline-5-sulphonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 100 mL flask charged with 27 mL of chlorosulfonic acid was slowly added 13.3 g of 2-oxindole. The reaction temperature was maintained below 30° C. during the addition. After the addition, the reaction mixture was stirred at room temperature for 1.5 hr, heated to 68° C. and stirred an additional 1 hr, cooled, and poured into water. The precipitate was washed with water and dried in a vacuum oven to give 11.0 g of 5-chlorosulfonyl-2-oxindole (50% yield) which was used without further purification.
Quantity
27 mL
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reactant
Reaction Step One
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13.3 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

1,3-Dihydro-indol-2-one 13 (4.43 g, 33.3 mmol) was added slowly to cold chlorosulfonic acid (9 ml, 135 mmol). The reaction temperature was maintained below 30° C. during the addition. After the addition, the reaction mixture was stirred for 2 h at room temperature, then heated to 68° C. for 1 h, cooled and poured into ice water. The precipitate was washed with water and dried under vacuum to give 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride 14 (5.4 g, 70%). MS m/z 229 [MH]+. 1H NMR, CD3CN 8.91 (S, 1H), 7.90-7.95 (m, 2H), 7.04 (d, J=0.11, 1H), 3.57 (S,1H).
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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